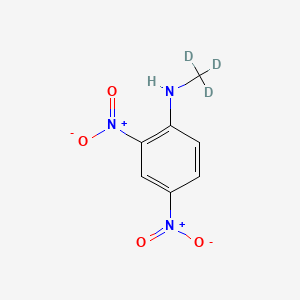
2,4-dinitro-N-(trideuteriomethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-N-(trideuteriomethyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring The specific compound has a trideuteriomethyl group (-CD3) attached to the nitrogen atom of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dinitro-N-(trideuteriomethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or a deuterated amine . Another method involves the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow microreactor systems. These systems allow for safe, efficient, and selective synthesis by controlling the reaction environment and minimizing the risk of hazardous by-products . The use of such advanced techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dinitro-N-(trideuteriomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds like 2,4-diamino-N-(trideuteriomethyl)aniline.
Substitution: The compound can undergo substitution reactions where the nitro groups or the trideuteriomethyl group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted anilines and their derivatives. For example, reduction of the nitro groups can yield 2,4-diamino-N-(trideuteriomethyl)aniline, while oxidation can produce different nitro-substituted compounds.
科学的研究の応用
2,4-Dinitro-N-(trideuteriomethyl)aniline has several scientific research applications:
Chemistry: It is used as a reagent to detect and characterize aldehydes and ketones.
Biology: The compound’s unique properties make it useful in studying biological processes involving nitroaromatic compounds.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and herbicides.
作用機序
The mechanism of action of 2,4-dinitro-N-(trideuteriomethyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division . This mechanism is similar to that of other dinitroaniline herbicides, which inhibit root and shoot growth in plants by affecting microtubule formation .
類似化合物との比較
Similar Compounds
Similar compounds to 2,4-dinitro-N-(trideuteriomethyl)aniline include:
- 2,4-Dinitroaniline
- 2,4-Dinitrophenol
- 2,4,6-Trinitroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trideuteriomethyl group. This deuterium substitution can affect the compound’s reactivity and stability, making it useful for specific applications where isotopic labeling is required.
特性
分子式 |
C7H7N3O4 |
|---|---|
分子量 |
200.17 g/mol |
IUPAC名 |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
InChIキー |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
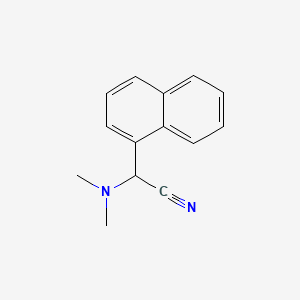
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
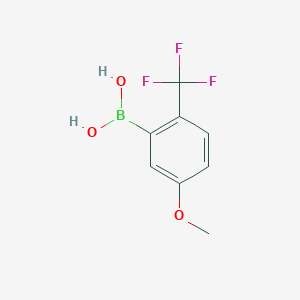
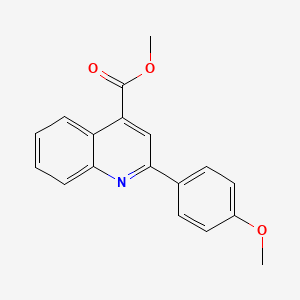
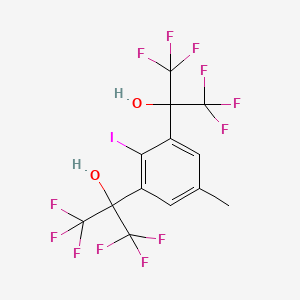

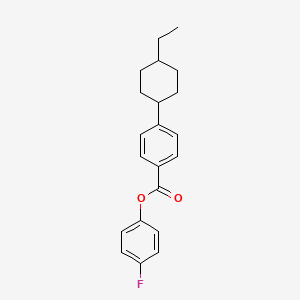
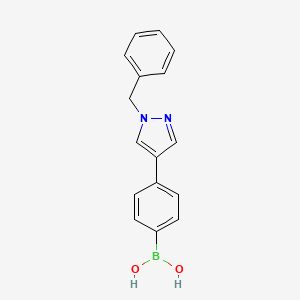
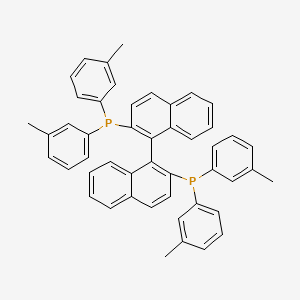
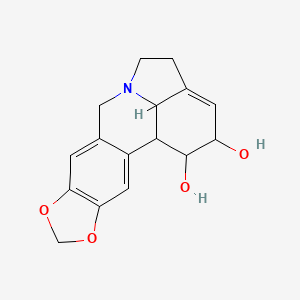
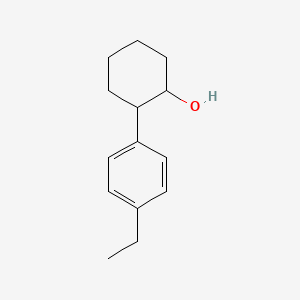
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
